methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzo[b]thiophene core, which is fused with a pyrazole ring and further functionalized with carboxamide and ester groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[b]thiophene Core: The synthesis begins with the construction of the benzo[b]thiophene core. This can be achieved through the cyclization of 2-bromo-1-(methylthio)benzene with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be done by reacting the benzo[b]thiophene derivative with hydrazine hydrate and ethyl acetoacetate under reflux conditions.
Amidation Reaction: The carboxamide group is introduced by reacting the pyrazole derivative with ethyl chloroformate and ammonia.
Esterification: Finally, the ester group is introduced by treating the carboxylic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate: Similar in structure but lacks the benzo[b]thiophene core.
Benzo[b]thiophene-2-carboxamide: Contains the benzo[b]thiophene core but lacks the pyrazole ring.
Uniqueness
Methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate is unique due to its combination of a benzo[b]thiophene core with a pyrazole ring and functional groups that confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 3-[(1-ethylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-3-19-9-8-11(18-19)15(20)17-13-10-6-4-5-7-12(10)23-14(13)16(21)22-2/h4-9H,3H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWILQLTPDGTTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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